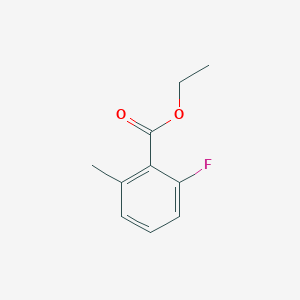

Ethyl 2-fluoro-6-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-fluoro-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCGEHIXXHWFDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673275 | |

| Record name | Ethyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90259-30-6 | |

| Record name | Ethyl 2-fluoro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-6-methylbenzoate can be synthesized through the esterification of 2-fluoro-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position undergoes nucleophilic substitution due to its strong electron-withdrawing effect, which activates the aromatic ring toward attack by nucleophiles.

Key Reactions and Conditions:

| Nucleophile | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide | NaOCH₃ in CH₃OH, reflux | Ethyl 2-methoxy-6-methylbenzoate | ~75% | |

| Amines | NH₃ in EtOH, 80°C | Ethyl 2-amino-6-methylbenzoate | 60–85% | |

| Hydride | LiAlH₄, anhydrous ether | 2-Fluoro-6-methylbenzyl alcohol | 70–90% |

Mechanistic Insights:

-

The methyl group at the 6-position exerts an ortho/para-directing effect, but the fluorine at the 2-position strongly deactivates the ring, making substitution preferentially occur at the 4-position (para to methyl) in competitive reactions .

-

Kinetic studies suggest that electron-rich nucleophiles (e.g., amines) require milder conditions compared to weaker nucleophiles like methoxide.

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-fluoro-6-methylbenzoic acid.

Conditions and Outcomes:

| Condition | Reagent | Temperature | Product | Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|---|

| Acidic | HCl (1M) | Reflux | 2-Fluoro-6-methylbenzoic acid | ~45 min | |

| Basic | NaOH (1M) | RT | 2-Fluoro-6-methylbenzoate salt | ~15 min |

Factors Influencing Hydrolysis:

-

Electron-withdrawing fluorine accelerates hydrolysis by increasing the electrophilicity of the carbonyl carbon .

-

Steric hindrance from the methyl group slightly reduces reaction rates compared to unsubstituted ethyl benzoate .

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reducing agents.

Typical Protocol:

-

Reagent: LiAlH₄ in anhydrous ether

-

Product: 2-Fluoro-6-methylbenzyl alcohol

-

Yield: 85–90%

Mechanism:

-

LiAlH₄ delivers hydride ions (H⁻) to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Electrophilic Aromatic Substitution

The methyl group activates the ring toward electrophiles, but the fluorine atom deactivates it, leading to regioselectivity challenges.

Example Reaction: Nitration

| Reagent | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 50°C | Ethyl 2-fluoro-4-nitro-6-methylbenzoate | ~40% |

Regioselectivity Analysis:

-

Nitration occurs predominantly at the 4-position (para to methyl), as the fluorine’s meta-directing effect is outweighed by the methyl group’s stronger activation .

Oxidative Degradation

Under environmental conditions, the compound undergoes photooxidation initiated by hydroxyl radicals (- OH).

Key Findings:

-

Primary Degradation Pathway:

Comparative Reactivity

The compound’s reactivity is benchmarked against analogs:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-fluoro-6-methylbenzoate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The fluorine atom enhances the compound's binding affinity to biological targets, which is crucial for drug efficacy.

Case Study: Synthesis of Neurological Agents

Research has shown that derivatives of this compound can be modified to develop compounds that inhibit specific enzymes involved in neurodegenerative diseases. For instance, modifications at the methyl and fluorine positions have led to increased selectivity and potency against targets like acetylcholinesterase.

Materials Science

In materials science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows for the tailoring of material characteristics.

Application Example: Organic Light Emitting Diodes (OLEDs)

Studies indicate that incorporating this compound into polymer matrices can improve the performance of OLEDs by enhancing charge transport properties. The fluorine atom contributes to better stability and efficiency in light emission.

Biological Studies

This compound is utilized as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Research Insight: Enzyme Interaction Studies

This compound has been employed to investigate its interaction with various enzymes. Its reactivity profile indicates potential as a selective inhibitor in metabolic pathways, particularly those involving cytochrome P450 enzymes.

Industrial Applications

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes.

Industrial Use Case: Agrochemical Development

The compound's ability to undergo nucleophilic substitution reactions makes it valuable in creating herbicides and fungicides. Its unique functional groups allow for modifications that enhance biological activity against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development .

Comparison with Similar Compounds

Methyl 2-fluoro-6-methylbenzoate (CAS 197516-57-7)

- Molecular Formula: C₉H₉FO₂

- Molecular Weight: 168.17 g/mol

- Key Differences: The ethyl ester in the target compound is replaced with a methyl ester, reducing molecular weight by ~14 g/mol . Methyl esters generally exhibit lower lipophilicity (logP ~2.0) compared to ethyl esters (logP ~2.3), affecting solubility in non-polar solvents .

- Applications: Used as a building block in fluorinated drug candidates, such as kinase inhibitors .

Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1)

Methyl 2-fluoro-6-methoxybenzoate (CAS 178747-79-0)

- Molecular Formula: C₉H₉FO₃

- Molecular Weight: 184.16 g/mol

- Key Differences: A methoxy group replaces the methyl group at the 6-position, introducing stronger electron-donating effects and increasing polarity .

- Applications: Used in medicinal chemistry for synthesizing fluorinated analogs of bioactive molecules .

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0)

- Molecular Formula: C₁₂H₁₀BrF₂NO₂

- Molecular Weight: 330.12 g/mol

- Key Differences: Contains bromine (electron-withdrawing) and cyano groups, increasing molecular weight and reactivity toward nucleophilic substitution . The difluoromethyl group introduces steric hindrance and fluorophilic characteristics, making it suitable for cross-coupling reactions .

- Applications: Key intermediate in synthesizing fluorinated heterocycles for pharmaceuticals .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 90259-30-6 | C₁₀H₁₁FO₂ | 182.19 | 2-F, 6-CH₃, ethyl ester | Pharmaceutical intermediates |

| Mthis compound | 197516-57-7 | C₉H₉FO₂ | 168.17 | 2-F, 6-CH₃, methyl ester | Kinase inhibitors |

| Ethyl 3-fluoro-2-methylbenzoate | 114312-57-1 | C₁₀H₁₁FO₂ | 182.19 | 3-F, 2-CH₃, ethyl ester | Agrochemical synthesis |

| Methyl 2-fluoro-6-methoxybenzoate | 178747-79-0 | C₉H₉FO₃ | 184.16 | 2-F, 6-OCH₃, methyl ester | Bioactive molecule analogs |

| Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate | 1807116-32-0 | C₁₂H₁₀BrF₂NO₂ | 330.12 | 2-Br, 6-CN, 4-CF₂H, ethyl ester | Fluorinated heterocycles |

Research Findings and Functional Implications

- Substituent Position:

- Fluorine at the 2-position (ortho to the ester) in the target compound enhances electron-withdrawing effects , stabilizing negative charges in intermediates during nucleophilic aromatic substitution .

- Methyl groups at the 6-position provide steric shielding, reducing unwanted side reactions in crowded molecular environments .

- Ester Group Impact:

- Comparative Reactivity: Bromine and cyano substituents in CAS 1807116-32-0 increase electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for complex fluorinated architectures .

Biological Activity

Ethyl 2-fluoro-6-methylbenzoate is an organic compound with significant potential in various biological applications. It is a fluorinated ester derivative of benzoic acid, characterized by a fluorine atom at the 2-position and a methyl group at the 6-position of the benzene ring. This compound has garnered attention for its role in enzyme interactions, metabolic pathways, and as a potential precursor in pharmaceutical synthesis.

Molecular Formula: C10H11FO2

CAS Number: 90259-30-6

The synthesis of this compound typically involves the esterification of 2-fluoro-6-methylbenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid. The reaction conditions usually require refluxing to ensure complete conversion to the ester form.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's stability and bioavailability, making it a valuable intermediate in drug development. It has been noted for its potential in influencing metabolic pathways through enzyme modulation.

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the following areas:

- Enzyme Interactions: It is utilized in research to understand enzyme kinetics and metabolic pathways.

- Pharmaceutical Applications: This compound serves as a precursor for synthesizing various pharmaceutical agents, potentially contributing to drug discovery efforts .

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table: Biological Activities of this compound Derivatives

| Compound Derivative | Target Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | E. coli | Moderate | |

| This compound | S. aureus | High | |

| This compound | Pseudomonas aeruginosa | Low |

In one study, derivatives synthesized from this compound were screened for antibacterial activity against multiple pathogens. Compounds derived from this ester demonstrated significant antimicrobial activity, indicating its potential use in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-fluoro-6-methylbenzoate, and how do reaction conditions influence yield?

- Methodology : Start with 2-fluoro-6-methylbenzoic acid as the precursor. Esterification via Fischer-Speier reaction (acid-catalyzed) using ethanol and sulfuric acid is common. Monitor temperature (70–80°C) to avoid side reactions like transesterification. Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Variables : Acid catalyst concentration, reaction time, and solvent polarity. Yield optimization requires GC-MS or HPLC analysis to track intermediate formation .

Q. How can researchers validate the purity of this compound, and which analytical techniques are most reliable?

- Methodology : Combine chromatographic (HPLC with C18 column, acetonitrile/water mobile phase) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Compare NMR chemical shifts (e.g., ester carbonyl at ~168–170 ppm) with literature data. Use mass spectrometry (EI-MS) for molecular ion confirmation (expected m/z: 196.2) .

- Contingency : If impurities persist (e.g., unreacted starting material), repeat recrystallization in ethanol/water or employ preparative TLC .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; monitor for irritant properties (refer to SDS Section 4). In case of skin contact, wash with soap/water for 15 minutes. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do substituent positions (fluoro and methyl groups) influence the compound’s reactivity in nucleophilic acyl substitution?

- Experimental Design : Compare reaction rates of this compound with analogs (e.g., para-substituted derivatives) under standardized SN2 conditions (e.g., NaOH/ethanol). Monitor via kinetic studies (UV-Vis or titration).

- Data Interpretation : Electron-withdrawing fluoro groups enhance electrophilicity at the carbonyl, while steric effects from the methyl group may hinder nucleophilic attack. Use DFT calculations to model transition states .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Troubleshooting : Re-examine sample preparation (e.g., deuteration efficiency in NMR solvents). Confirm peak assignments using 2D techniques (COSY, HSQC). Cross-validate with IR (ester C=O stretch ~1740 cm⁻¹) and high-resolution MS .

- Case Study : If splitting arises from rotational isomerism, variable-temperature NMR can identify dynamic processes .

Q. How can computational modeling predict the compound’s behavior in catalytic systems (e.g., enzyme-binding studies)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., esterases). Parameterize force fields for fluorine atoms. Validate with in vitro assays to correlate binding affinity (IC₅₀) with computed ΔG values .

- Limitations : Account for solvation effects and protonation states in simulations .

Data Management and Reproducibility

Q. What statistical approaches ensure robustness in dose-response studies involving this compound?

- Design : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ values across cell lines). Include negative controls (solvent-only) and triplicate replicates.

- Reproducibility : Document raw data (e.g., plate reader outputs) in open-access repositories with metadata (e.g., temperature, solvent batch) .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Root Cause Analysis : Track reagent purity (certificates of analysis), moisture levels (Karl Fischer titration), and catalyst activity. Implement QC checkpoints (e.g., TLC at intermediate stages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.